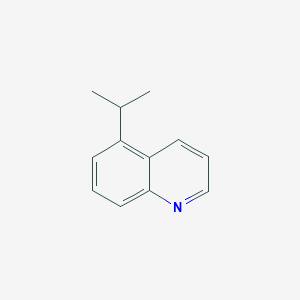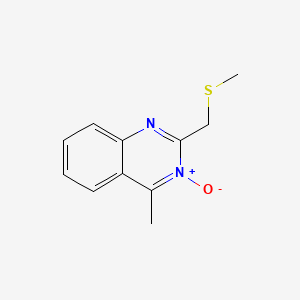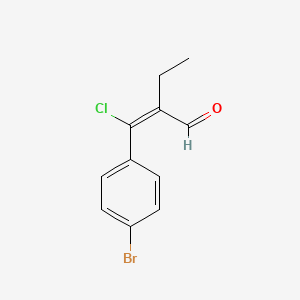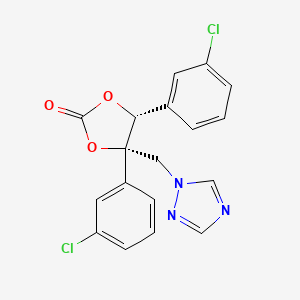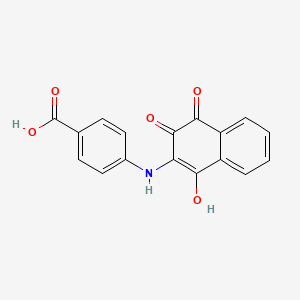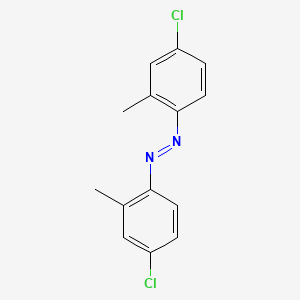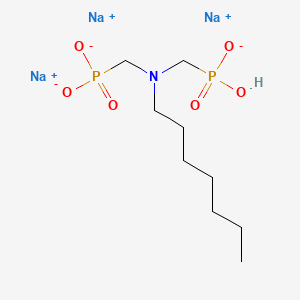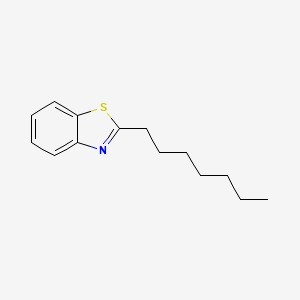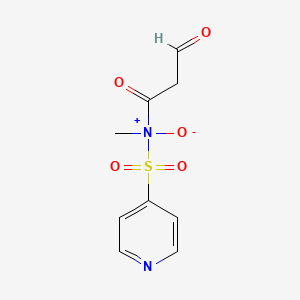![molecular formula C12H26O4 B12683153 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL CAS No. 95873-45-3](/img/structure/B12683153.png)
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is a chemical compound with the molecular formula C12H26O4 and a molecular weight of 234.33244 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Reaction of Butoxyethanol with Propylene Oxide: This step forms the intermediate compound, which is then further reacted to form the final product.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process is continuously monitored to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its solvent properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a solvent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-(2-butoxyethoxy)-: Similar in structure but with different molecular weight and properties.
Butoxytriethylene glycol: Another related compound with similar applications.
Uniqueness
2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
95873-45-3 |
|---|---|
Molekularformel |
C12H26O4 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[1-(2-butoxyethoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-15-10-12(3)16-11(2)9-13/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
HJOGMSDBCIAOPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCC(C)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


